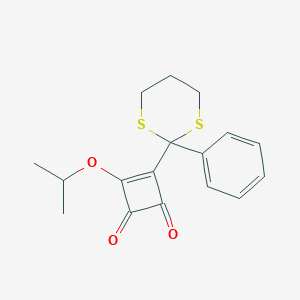
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione, also known as IPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IPCB is a cyclobutene dione derivative that has been synthesized through various methods.
Aplicaciones Científicas De Investigación
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown potential in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of cell growth and division, which is why 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has potential as a cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has both biochemical and physiological effects. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which leads to the inhibition of cell growth and division. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that it is a synthetic compound, which means that it can be synthesized in large quantities for use in lab experiments. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications.
Direcciones Futuras
There are several future directions for research on 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione. One direction is to further investigate its mechanism of action to better understand how it works and its potential applications. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, research could be conducted to determine the optimal dosage and administration of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione for use in humans. Overall, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown promise in various scientific research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione can be synthesized through various methods, including the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide. Another method involves the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide, and then heating the mixture to form 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione.
Propiedades
Nombre del producto |
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione |
|---|---|
Fórmula molecular |
C17H18O3S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
3-(2-phenyl-1,3-dithian-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H18O3S2/c1-11(2)20-16-13(14(18)15(16)19)17(21-9-6-10-22-17)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clave InChI |
LNEKMUXILAEQNF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
SMILES canónico |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)


![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)